



# Application Note: Determination of Fluoxastrobin Residues in Vegetables by LC-MS/MS

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Compound of Interest		
Compound Name:	Fluoxastrobin	
Cat. No.:	B1146873	Get Quote

#### **Abstract**

This application note details a robust and sensitive analytical method for the quantification of **fluoxastrobin** residues in various vegetable matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, ensuring high recovery and removal of matrix interferences. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the detection of **fluoxastrobin**, meeting the stringent requirements for food safety monitoring. This method is suitable for high-throughput laboratories conducting routine pesticide residue analysis.

#### Introduction

**Fluoxastrobin** is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops such as fruiting vegetables, tuberous vegetables, and leafy greens.[1][2] Its widespread use necessitates reliable analytical methods to monitor its residues in food commodities to ensure consumer safety and compliance with regulatory limits.[3] LC-MS/MS is the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[4][5][6] The QuEChERS sample preparation method has become a standard for multi-residue pesticide analysis in fruits and vegetables due to its simplicity, speed, and minimal solvent usage.[5][7][8]



This document provides a comprehensive protocol for the extraction, cleanup, and quantification of **fluoxastrobin** in vegetables, validated to ensure accuracy and precision.

## **Experimental**

- Fluoxastrobin analytical standard (Purity ≥ 98%)
- · Acetonitrile (ACN), LC-MS grade
- · Water, LC-MS grade
- Methanol (MeOH), LC-MS grade
- · Formic Acid, LC-MS grade
- Ammonium Formate
- Magnesium Sulfate (MgSO<sub>4</sub>), anhydrous
- Sodium Chloride (NaCl)
- · Trisodium Citrate Dihydrate
- Disodium Citrate Sesquihydrate
- · Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent
- Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS System or equivalent
- LC Column: Agilent ZORBAX Eclipse Plus C18 RRHD (2.1 x 150 mm, 1.8 μm) or equivalent[9]
- Software: Agilent MassHunter or equivalent



- Homogenization: Homogenize a representative sample of the vegetable matrix (e.g., cucumber, squash, tomato).
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the QuEChERS extraction salts (4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate,
    0.5 g disodium citrate sesquihydrate).[7]
  - Immediately cap and shake vigorously for 1 minute.
  - Centrifuge at 3000 U/min for 5 minutes.[7]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 300 mg MgSO<sub>4</sub> and 50 mg PSA sorbent.[7] For matrices with higher pigment content (e.g., leafy greens), 50 mg of C18 or Graphitized Carbon Black (GCB) may also be added.
  - Vortex for 1 minute.
  - Centrifuge at 3000 U/min for 5 minutes.[7]
- Final Extract Preparation:
  - Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
  - Acidify with 10 μL of 5% formic acid in acetonitrile to improve the stability of the analyte.
  - The sample is now ready for LC-MS/MS injection.

The following table summarizes the instrumental conditions for the analysis.



Parameter	Condition
LC Column	Agilent ZORBAX Eclipse Plus C18 RRHD (2.1 x 150 mm, 1.8 μm)[9]
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water[9]
Mobile Phase B	5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[9]
Flow Rate	0.3 mL/min
Injection Volume	2.0 μL
Column Temperature	40 °C[10]
Gradient Program	0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	300 °C
Gas Flow	10 L/min
Nebulizer	45 psi
Sheath Gas Temp	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V

## **Data and Results**

Multiple Reaction Monitoring (MRM) was used for quantification and confirmation of **fluoxastrobin**. The precursor ion and corresponding product ions were optimized for maximum sensitivity.



Analyte	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Collision Energy (V)	Product Ion (Qualifier) (m/z)	Collision Energy (V)
Fluoxastrobin	459.1[ <del>11</del> ]	427.1[ <del>11</del> ]	16	188.1[11]	44

Note: The specific m/z values and collision energies may require optimization on the specific instrument used.[6]

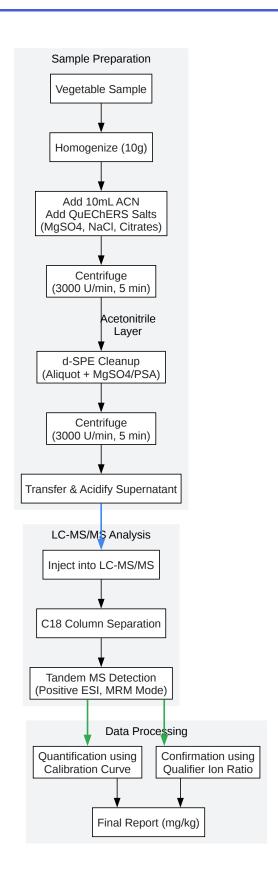
The analytical method was validated in various vegetable matrices to assess its performance according to SANTE guidelines.

Parameter	Result	
Linearity Range	0.5 - 100 μg/L[4]	
Correlation Coefficient (r²)	> 0.999[10]	
Limit of Detection (LOD)	0.5 - 6 μg/kg[10][12]	
Limit of Quantification (LOQ)	1 - 20 μg/kg[1][10]	
Recovery (at 0.01, 0.1 mg/kg)	82% - 101%[10]	
Repeatability (RSDr)	< 15%[10]	

# Visualization of Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.





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Caption: Workflow for **Fluoxastrobin** Residue Analysis in Vegetables.



### Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, is highly effective for the routine analysis of **fluoxastrobin** residues in diverse vegetable matrices. The method demonstrates excellent sensitivity, accuracy, and precision, with performance characteristics that meet the requirements for regulatory monitoring. The streamlined workflow allows for rapid sample turnaround, making it a valuable tool for ensuring food safety.

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- To cite this document: BenchChem. [Application Note: Determination of Fluoxastrobin Residues in Vegetables by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1146873#lc-ms-ms-analytical-method-for-fluoxastrobin-residue-in-vegetables]

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